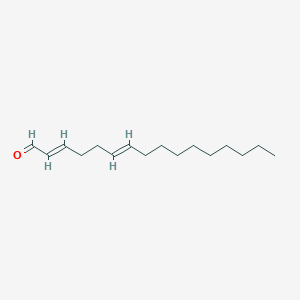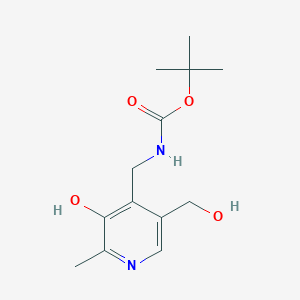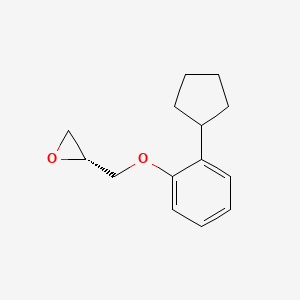
オシメルチニブ代謝物M1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Unii-9DD4nxs7RD” is a unique ingredient identifier for a specific substance . The formula for this substance is C28H33N7O3 . It is a non-proprietary, free, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information .
Molecular Structure Analysis
The IUPAC name for “Unii-9DD4nxs7RD” is 2-[5-methoxy-N-methyl-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)anilino]-N,N-dimethylethanamine oxide. The molecular weight is 515.61. For a detailed structure analysis, techniques such as nanopore long-read RNA sequencing and machine learning can be used .
科学的研究の応用
非小細胞肺がん(NSCLC)に対する併用療法
オシメルチニブと抗血管新生療法の併用は、オシメルチニブ抵抗性非小細胞肺がんに対する有望な選択肢を提供する {svg_1}. オシメルチニブ抵抗性移植腫瘍におけるオシメルチニブとアノートニブの併用療法の効果は、オシメルチニブ単独療法よりも有意に強力であった {svg_2}. 併用療法は、オシメルチニブと比較して、CD4+ T細胞、CD25+CD4+ T細胞、およびPD-1+CD8+ T細胞の浸潤を有意に増加させる可能性がある {svg_3}.
標的臓器への影響
オシメルチニブとその代謝物-タンパク質修飾の定量化は、標的臓器に対するその高い効力と長期的な効果を示している {svg_4}. これは、定量化のターゲットをタンパク質やペプチドから小分子に変換することにより、定量化方法の感度とスループットを向上させることで実現される {svg_5}.
薬物耐性管理
腫瘍と腫瘍微小環境(TME)の間の相互作用も、薬物耐性の原因となる {svg_6}. そのため、オシメルチニブ後の管理に関する新しい知見は、TMEの改変に焦点を当てている {svg_7}.
予後改善
オシメルチニブとアノートニブの併用療法は、2次治療としてのオシメルチニブ治療で病気が進行した患者の予後を改善する可能性がある {svg_8}. これは、VEGF-VEGFR遮断によるT細胞浸潤の増加とTAMのリモデリングによるものと考えられる {svg_9}.
腫瘍微小環境(TME)の変化
上記治療群の腫瘍組織からのシングルセルトランスクリプトームシーケンス(scRNA-seq)を使用して、TME変化のメカニズムを調べた {svg_10}. オシメルチニブとアノートニブの併用療法群では、オシメルチニブ単独療法群と比較して、CD8+ T細胞と増殖T細胞の数が増加し、TAM.moがダウンレギュレートされた {svg_11}.
システイン付加体
オシメルチニブとその代謝物に由来するシステイン付加体のLC-MS/MSクロマトグラムは、MRM遷移に使用された {svg_12}. これは、付加体の構造と提案されたフラグメントイオンに関する新たな視点を与える {svg_13}.
作用機序
- Osimertinib metabolite M1 is a derivative of Osimertinib (Tagrisso), which is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca Pharmaceuticals .
- The primary targets of Osimertinib metabolite M1 are mutant forms of EGFR, specifically T790M, L858R, and exon 19 deletion variants. These mutations are commonly found in non-small cell lung cancer (NSCLC) tumors following treatment with first-line EGFR-TKIs .
- Importantly, Osimertinib metabolite M1 selectively targets the mutant EGFR variants while sparing wild-type EGFR, reducing nonspecific binding and limiting toxicity .
- Osimertinib metabolite M1 is designed to achieve nanomolar cellular potency. It covalently binds to EGFR receptors, allowing sustained inhibition of mutant EGFR forms .
Target of Action
Mode of Action
Pharmacokinetics
生化学分析
Biochemical Properties
Unii-9DD4nxs7RD plays a significant role in biochemical reactions, particularly as a metabolite of osimertinib. It interacts with several enzymes and proteins involved in cellular signaling pathways. One of the primary interactions is with the epidermal growth factor receptor (EGFR), where Unii-9DD4nxs7RD binds to the receptor and inhibits its activity . This inhibition prevents the downstream signaling that leads to cell proliferation and survival. Additionally, Unii-9DD4nxs7RD interacts with other proteins involved in the regulation of apoptosis and cell cycle progression, further influencing cellular functions .
Cellular Effects
The effects of Unii-9DD4nxs7RD on various types of cells and cellular processes are profound. In cancer cells, Unii-9DD4nxs7RD inhibits the activity of the epidermal growth factor receptor, leading to reduced cell proliferation and increased apoptosis . This compound also affects cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and growth . Furthermore, Unii-9DD4nxs7RD influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These changes in gene expression can lead to alterations in cellular metabolism and other critical processes .
Molecular Mechanism
The molecular mechanism of Unii-9DD4nxs7RD involves its binding interactions with biomolecules and its effects on enzyme activity. Unii-9DD4nxs7RD binds to the epidermal growth factor receptor, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signaling pathways that promote cell proliferation and survival. Additionally, Unii-9DD4nxs7RD can modulate the activity of other enzymes involved in cellular metabolism and gene expression . These interactions result in changes in cellular functions and contribute to the compound’s therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Unii-9DD4nxs7RD can change over time. The stability of Unii-9DD4nxs7RD is an important factor in its effectiveness, as degradation can reduce its potency . Studies have shown that Unii-9DD4nxs7RD remains stable under certain conditions, but prolonged exposure to light or heat can lead to degradation . Long-term effects of Unii-9DD4nxs7RD on cellular function have been observed in both in vitro and in vivo studies, with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Unii-9DD4nxs7RD vary with different dosages in animal models. At lower doses, Unii-9DD4nxs7RD effectively inhibits the activity of the epidermal growth factor receptor and reduces tumor growth . At higher doses, toxic effects can be observed, including damage to normal tissues and organs . Threshold effects have been identified, where a certain dosage is required to achieve therapeutic benefits without causing significant adverse effects . These findings highlight the importance of optimizing dosage to maximize efficacy while minimizing toxicity .
Metabolic Pathways
Unii-9DD4nxs7RD is involved in several metabolic pathways, primarily as a metabolite of osimertinib. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of Unii-9DD4nxs7RD include oxidation, reduction, and conjugation reactions, which facilitate its elimination from the body . These pathways also influence the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of Unii-9DD4nxs7RD within cells and tissues are mediated by various transporters and binding proteins. Unii-9DD4nxs7RD can be transported across cell membranes by specific transporters, allowing it to reach its target sites . Once inside the cells, Unii-9DD4nxs7RD can bind to proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s activity and effectiveness .
Subcellular Localization
The subcellular localization of Unii-9DD4nxs7RD is essential for its activity and function. Unii-9DD4nxs7RD is primarily localized in the cytoplasm, where it interacts with the epidermal growth factor receptor and other signaling proteins . Additionally, Unii-9DD4nxs7RD can be targeted to specific organelles, such as the nucleus, through post-translational modifications and targeting signals . These localization patterns are critical for the compound’s ability to modulate cellular functions and exert its therapeutic effects .
特性
IUPAC Name |
2-[5-methoxy-N-methyl-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)anilino]-N,N-dimethylethanamine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O3/c1-7-27(36)30-22-16-23(26(38-6)17-25(22)33(2)14-15-35(4,5)37)32-28-29-13-12-21(31-28)20-18-34(3)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBAQJFXRBFPOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CC[N+](C)(C)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1975982-94-5 |
Source


|
| Record name | 2-Propenamide, N-(2-((2-(dimethyloxidoamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1975982945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PROPENAMIDE, N-(2-((2-(DIMETHYLOXIDOAMINO)ETHYL)METHYLAMINO)-4-METHOXY-5-((4-(1-METHYL-1H-INDOL-3-YL)-2-PYRIMIDINYL)AMINO)PHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DD4NXS7RD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




